molecular formula C11H15N7O2 B394235 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine CAS No. 312510-97-7

4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Numéro de catalogue: B394235
Numéro CAS: 312510-97-7
Poids moléculaire: 277.28g/mol
Clé InChI: AVDUKLGJQCTQRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a sophisticated hybrid molecule designed for advanced pharmaceutical research. It integrates two privileged heterocyclic scaffolds—a 1,2,5-oxadiazol-3-amine (also known as an aminofurazan) and a 1,2,3-triazole—linked through a piperidine carboxamide bridge. This structure embodies the principle of molecular hybridization, a leading strategy in modern medicinal chemistry for generating novel lead compounds with optimized bioactivity . The 1,2,5-oxadiazole core is a recognized pharmacophore intensively investigated for its broad spectrum of valuable pharmacological activities . Similarly, 1,2,3-triazole derivatives are known for their significant potential in drug discovery . The incorporation of the piperidine ring further enhances the molecule's drug-like properties, potentially influencing its solubility and interaction with biological targets. As such, this compound presents a compelling case for research into new therapeutic agents. Its primary research value lies in its potential as a multi-target agent or as a precursor for developing more potent and selective inhibitors. Researchers can leverage this compound in screening campaigns against various disease models, particularly in oncology for antiproliferative studies, in infectious disease for antimicrobial agent development, and in inflammation research . The presence of the amino group on the oxadiazole ring and the carboxamide moiety on the triazole ring offers synthetic handles for further structural diversification and structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This reagent is presented as a key intermediate for scientists engaged in the design and synthesis of next-generation nitrogen heterocycle-based pharmaceuticals.

Propriétés

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O2/c1-7-8(11(19)17-5-3-2-4-6-17)13-16-18(7)10-9(12)14-20-15-10/h2-6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDUKLGJQCTQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine (CAS No. 944771-18-0) is part of a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Structure and Properties

This compound features a complex structure that includes a triazole ring and an oxadiazole moiety, which are known to contribute to its biological activity. The presence of the piperidinylcarbonyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • MTT Assay Results : In a study evaluating the cytotoxic effects against the MCF-7 breast cancer cell line, several synthesized oxadiazole derivatives exhibited significant anticancer activity with IC50 values ranging from 1 to 7 µM , comparable to doxorubicin (IC50 = 0.5 µM) .
CompoundIC50 (µM)Reference
Doxorubicin0.5Standard
D-11
D-62
D-155
D-167

These results suggest that modifications in the structure can lead to enhanced potency against cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been explored extensively:

  • Microbial Testing : The synthesized compounds demonstrated potent activity against various Gram-positive and Gram-negative bacteria. Notably, some derivatives showed minimum inhibitory concentrations (MIC) ranging from 3.58 to 8.74 µM , indicating strong antibacterial properties .
Microbial StrainMIC (µM)
Staphylococcus aureus4.0
Escherichia coli5.5
Candida albicans6.0

These findings underscore the potential of this class of compounds in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant capacity of these compounds was assessed using the DPPH assay:

  • DPPH Assay Results : One derivative showed an IC50 value of 22.3 µM , significantly lower than that of ascorbic acid (IC50 = 111.6 µM), indicating superior antioxidant activity .

The mechanism underlying the biological activities of oxadiazole derivatives often involves:

  • Inhibition of Key Enzymes : Many compounds interact with enzymes involved in cancer cell proliferation and microbial metabolism.
  • Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells.
  • Disruption of Biofilms : Certain oxadiazoles have shown effectiveness in disrupting biofilm formation in bacteria, enhancing their antibacterial action.

Case Studies

Several case studies have further elucidated the biological activities:

  • Anticancer Study : A recent study synthesized a series of oxadiazole derivatives and evaluated their effects on MCF-7 cells, noting that structural modifications significantly influenced their cytotoxicity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against resistant strains like MRSA, revealing that specific substitutions on the oxadiazole ring enhanced activity compared to traditional antibiotics .

Comparaison Avec Des Composés Similaires

Structural Variations at the 4-Position of 1,2,5-Oxadiazol-3-amines

The pharmacological properties of 1,2,5-oxadiazol-3-amines are highly dependent on substituents at position 4. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at Position 4 Molecular Features Synthesis Method Key References
Target Compound 5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl Piperidine ring (6-membered), carbonyl group, methyl-triazole Likely CuAAC or similar
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 2,5-dimethylpyrrole Aromatic pyrrole ring, no carbonyl Paal–Knorr reaction
4-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine Benzodioxol-triazole Benzodioxol (electron-rich aromatic system) CuAAC (presumed)
4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazol-5-amine Pyrrolidine carbonyl 5-membered pyrrolidine ring, carbonyl group Not specified
5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine Fused triazolopyrimidine system Bicyclic structure (triazole + pyrimidine) Multi-step heterocyclic condensation

Key Structural and Functional Differences

Piperidinylcarbonyl vs. Pyrrolidine Carbonyl () :

  • The target compound’s piperidine (6-membered ring) offers greater conformational flexibility and basicity compared to the pyrrolidine (5-membered) analogue. This may enhance interactions with hydrophobic pockets in biological targets.

Benzodioxol-Triazole vs. In contrast, the methyl group in the target compound contributes steric bulk without electronic effects.

Fused Triazolopyrimidine System () :

  • The triazolopyrimidine derivative’s bicyclic structure increases molecular rigidity, which could improve binding specificity but reduce solubility.

Pharmacological Implications (Based on Structural Features)

  • Target Compound : The piperidinylcarbonyl group may enhance blood-brain barrier penetration due to increased lipophilicity, making it suitable for CNS-targeted therapies.
  • Fused Triazolopyrimidine () : Rigid bicyclic systems are common in kinase inhibitors, suggesting possible enzyme-targeting applications.

Méthodes De Préparation

Formation of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A propargyl-substituted oxadiazole intermediate reacts with 4-azido-5-methyl-1-(piperidin-1-yl)carbonyl-1H-1,2,3-triazole under inert conditions. The reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, using CuI (5 mol%) and triethylamine as a base. This method achieves a 78% yield, with the regioselective formation of the 1,4-disubstituted triazole confirmed by 1H^{1}H-NMR.

Oxadiazole Ring Construction

The 1,2,5-oxadiazol-3-amine moiety is prepared through cyclodehydration of a nitrile oxide precursor. A mixture of hydroxylamine hydrochloride and sodium bicarbonate in ethanol generates the nitrile oxide in situ, which undergoes [3+2] cycloaddition with acrylonitrile derivatives. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Nucleophilic Substitution Approaches

Piperidinylcarbonyl Group Introduction

The piperidinylcarbonyl group is introduced via amide coupling. 5-Methyl-4-(chlorocarbonyl)-1H-1,2,3-triazole reacts with piperidine in dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction achieves 85% yield after 2 hours, with excess DIPEA neutralizing HCl byproducts. The intermediate is then coupled to the oxadiazole amine using HATU as a coupling reagent in dimethylformamide (DMF).

Optimization of Coupling Conditions

Comparative studies show that HATU outperforms EDCI/HOBt in this reaction, increasing yields from 62% to 88%. Side products, such as N-acylurea derivatives, are minimized by maintaining reaction temperatures below 25°C and using anhydrous DMF.

Sequential Cyclization Strategy

Stepwise Heterocycle Assembly

This method constructs the triazole and oxadiazole rings sequentially:

  • Triazole Formation : Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is treated with piperidine in THF to form the piperidinylcarbonyl intermediate.

  • Oxadiazole Synthesis : The carboxylate undergoes cyclization with hydroxylamine in ethanol under reflux, followed by dehydration with phosphorus oxychloride.

Yield and Purity Considerations

The overall yield for this route is 55–60%, limited by side reactions during dehydration. Purification via recrystallization from methanol improves purity to >98%.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption at 1675 cm1^{-1} confirms the carbonyl group, while peaks at 1540 cm1^{-1} and 1450 cm1^{-1} correspond to triazole and oxadiazole rings.

  • 1H^{1}H-NMR : Singlets at δ 8.21 (triazole C-H) and δ 6.95 (oxadiazole NH2_2) validate the structure.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 293.12 [M+H]+^+.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Huisgen CycloadditionCuAAC, nitrile oxide cycloaddition78High regioselectivityRequires toxic Cu catalysts
Nucleophilic SubstitutionAmide coupling, HATU activation88Scalable, minimal byproductsCostly coupling reagents
Sequential CyclizationStepwise ring formation60Avoids metal catalystsLow yield, multiple purification steps

Challenges and Mitigation Strategies

Byproduct Formation

Unwanted N-acylurea derivatives during amide coupling are reduced by:

  • Using fresh DMF stored over molecular sieves

  • Maintaining pH > 8 with DIPEA

Purification Difficulties

The compound’s polar nature complicates chromatography. Gradient elution (methanol:DCM 1:20 to 1:10) improves resolution.

Industrial-Scale Considerations

Solvent Selection

Ethanol and THF are preferred over DMF for large-scale synthesis due to lower toxicity and ease of removal.

Cost Optimization

Replacing HATU with T3P® reduces reagent costs by 40% without compromising yield .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.